molecular formula C11H16O4S B8435239 3-(4-Methoxyphenyl)propyl methanesulfonate

3-(4-Methoxyphenyl)propyl methanesulfonate

Cat. No. B8435239
M. Wt: 244.31 g/mol
InChI Key: BUFWKVCDMXCQFK-UHFFFAOYSA-N
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Patent
US06858614B2

Procedure details

Azide 12 was prepared according to procedure C from 11 (8.8 g, 0.036 mol) and sodium azide (3 g, 0.045 mol) in 75% yield. 1H NMR (300 MHz, CDCl3) δ1.90 (m, 2H), 2.65 (t, 2H), 3.28 (m, 2H), 3.80 (s, 3H), 6.85 (d, 2H), 7.10 (d, 2H).
Name
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11]OS(C)(=O)=O)=[CH:5][CH:4]=1.[N-:17]=[N+:18]=[N-:19].[Na+]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][N:17]=[N+:18]=[N-:19])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCOS(=O)(=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCN=[N+]=[N-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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